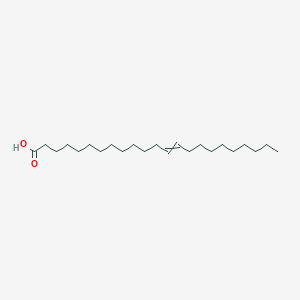![molecular formula C13H20FNO3S B12515327 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- CAS No. 819865-12-8](/img/structure/B12515327.png)
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to an amino group substituted with a 2-fluorophenyl and a tert-butyl group. This unique structure imparts specific chemical properties that make it valuable in various fields.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves several steps. One common method includes the reaction of 3-aminopropanesulfonic acid with 2-(2-fluorophenyl)-1,1-dimethylethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may involve the use of catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone.
Scientific Research Applications
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. This inhibition occurs through the stabilization of amyloid-beta monomers, preventing their oligomerization and subsequent aggregation into neurotoxic fibrils. Additionally, the compound may interact with GABA receptors, modulating neurotransmission and exerting neuroprotective effects .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- can be compared with other similar compounds, such as:
3-Amino-1-propanesulfonic acid (Homotaurine): This compound shares a similar sulfonic acid group but lacks the fluorophenyl and tert-butyl substitutions.
3-Hydroxy-1-propanesulfonic acid: This compound contains a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
3-Chloro-2-hydroxy-1-propanesulfonic acid: The presence of a chloro group imparts distinct reactivity, making it useful in specific synthetic applications.
The unique structural features of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- contribute to its specific chemical properties and diverse applications, distinguishing it from other related compounds.
Properties
CAS No. |
819865-12-8 |
|---|---|
Molecular Formula |
C13H20FNO3S |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
3-[[1-(2-fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H20FNO3S/c1-13(2,15-8-5-9-19(16,17)18)10-11-6-3-4-7-12(11)14/h3-4,6-7,15H,5,8-10H2,1-2H3,(H,16,17,18) |
InChI Key |
FBNZDDFUPAAORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)
![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
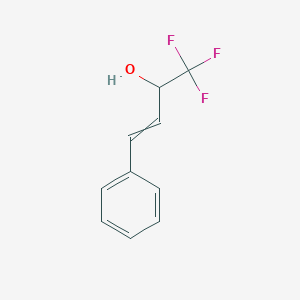
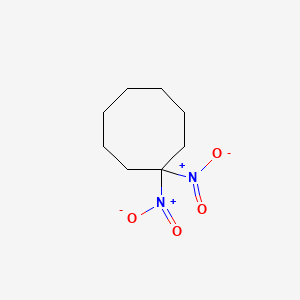

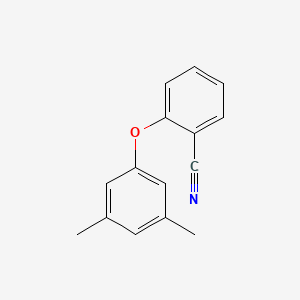
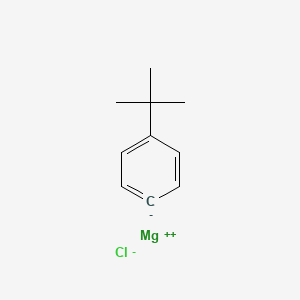
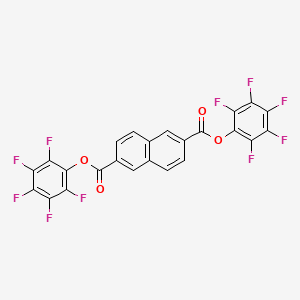
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
